Cas no 825-40-1 (1-(2-bromo-4-chlorophenyl)ethan-1-one)

1-(2-Bromo-4-chlorophenyl)ethan-1-one is a halogenated aromatic ketone with the molecular formula C₈H₆BrClO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct bromo and chloro substituents enhance reactivity, enabling selective functionalization at specific positions on the aromatic ring. The ketone moiety further allows for transformations such as reductions, nucleophilic additions, or condensations. The compound exhibits high purity and stability under standard conditions, making it suitable for precise synthetic applications. Its well-defined structure and consistent performance contribute to its utility in research and industrial processes requiring controlled reactivity and regioselectivity.
1-(2-bromo-4-chlorophenyl)ethan-1-one structure
825-40-1 structure
Product name:1-(2-bromo-4-chlorophenyl)ethan-1-one
CAS No:825-40-1
MF:C8H6BrClO
MW:233.489640712738
MDL:MFCD02683063
CID:720298

1-(2-bromo-4-chlorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-4-chlorophenyl)ethanone
    • 2-BROMO-4-CHLOROACETOPHENONE
    • Ethanone,1-(2-bromo-4-chlorophenyl)-
    • 4-acetyl-3-bromo-1-chlorobenzene
    • 1-(2-bromo-4-chloro-phenyl)-ethanone
    • Ethanone, 1-(2-bromo-4-chlorophenyl)-
    • 2'-BROMO-4'-CHLOROACETOPHENONE
    • 1-(2-bromo-4-chlorophenyl)ethan-1-one
    • PubChem3260
    • URBATMJMOGHOCE-UHFFFAOYSA-N
    • WT495
    • VZ23956
    • SY057517
    • AB0085521
    • ST2403
    • 1-(2-Bromo-4-chlorophenyl)ethanone (ACI)
    • Acetophenone, 2′-bromo-4′-chloro- (7CI, 8CI)
    • 2′-Bromo-4′-chloroacetophenone
    • MDL: MFCD02683063
    • Inchi: 1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
    • InChI Key: URBATMJMOGHOCE-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(Br)=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 231.92900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Colorless to Yellow Solid
  • PSA: 17.07000
  • LogP: 3.30510

1-(2-bromo-4-chlorophenyl)ethan-1-one Security Information

1-(2-bromo-4-chlorophenyl)ethan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(2-bromo-4-chlorophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013031987-250mg
2'-Bromo-4'-chloroacetophenone
825-40-1 97%
250mg
$480.00 2023-09-01
AstaTech
A56001-25/G
4-ACETYL-3-BROMO-1-CHLOROBENZENE
825-40-1 97%
25g
$264 2023-09-16
TRC
B683548-1g
2-Bromo-4-chloroacetophenone
825-40-1
1g
$ 98.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B93560-250mg
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 97%
250mg
¥36.0 2023-09-08
Apollo Scientific
OR400212-1g
2'-Bromo-4'-chloroacetophenone
825-40-1 98+%
1g
£17.00 2025-03-21
Chemenu
CM221106-5g
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 95+%
5g
$147 2021-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B93560-100g
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 97%
100g
¥6967.0 2023-09-08
Chemenu
CM221106-10g
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 95+%
10g
$224 2021-06-16
ChemScence
CS-W004840-100g
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 98.94%
100g
$1281.0 2022-04-26
eNovation Chemicals LLC
Y1047644-10g
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 98%
10g
$175 2024-06-07

1-(2-bromo-4-chlorophenyl)ethan-1-one Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Reference
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; et al, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide
Reference
Behavior of three bromochlorobenzenes in Friedel-Crafts acylation reactions
Cam-Van, N. T.; et al, Tetrahedron, 1964, 20(10), 2195-9

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diethyl ether ;  3 h, -10 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Reference
α-Oxocarboxylic Acids as Three-Carbon Insertion Units for Palladium-Catalyzed Decarboxylative Cascade Synthesis of Diverse Fused Heteropolycycles
Zhou, Liwei; et al, Organic Letters, 2021, 23(8), 2878-2883

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  45 min, rt
Reference
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; et al, Applied Organometallic Chemistry, 2022, 36(6),

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 6 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  45 min, rt
Reference
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; et al, Applied Organometallic Chemistry, 2022, 36(6),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Reference
Asymmetric Synthesis and Application of Chiral Spirosilabiindanes
Chang, Xin; et al, Angewandte Chemie, 2020, 59(23), 8937-8940

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Uranyl acetate Solvents: Acetone ;  1 atm, rt
1.2 Solvents: Dichloromethane ;  rt
Reference
Stepwise benzylic oxygenation via uranyl-photocatalysis
Hu, Deqing; et al, Green Chemistry, 2022, 24(1), 124-129

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Enantioselective Bromo-oxycyclization of Silanol
Xia, Zilei; et al, Organic Letters, 2016, 18(1), 80-83

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Reference
α-Oxocarboxylic Acids as Three-Carbon Insertion Units for Palladium-Catalyzed Decarboxylative Cascade Synthesis of Diverse Fused Heteropolycycles
Zhou, Liwei; et al, Organic Letters, 2021, 23(8), 2878-2883

1-(2-bromo-4-chlorophenyl)ethan-1-one Raw materials

1-(2-bromo-4-chlorophenyl)ethan-1-one Preparation Products

Additional information on 1-(2-bromo-4-chlorophenyl)ethan-1-one

Comprehensive Analysis of 1-(2-Bromo-4-chlorophenyl)ethan-1-one (CAS No. 825-40-1): Properties, Applications, and Industry Trends

1-(2-Bromo-4-chlorophenyl)ethan-1-one (CAS No. 825-40-1), a halogenated aromatic ketone, has garnered significant attention in pharmaceutical and agrochemical research due to its versatile molecular structure. The compound's bromo-chloro substitution pattern enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig protocols, which align with the growing demand for sustainable catalytic processes.

From an industrial perspective, 825-40-1 is increasingly referenced in patent filings for herbicide formulations and non-steroidal anti-inflammatory drug (NSAID) precursors. Analytical data reveals its crystalline form exhibits stability under ambient conditions, with a melting point range of 78-82°C. This thermal profile supports its utility in high-temperature synthesis—a key consideration for manufacturers optimizing production scalability. Notably, its electron-withdrawing substituents facilitate nucleophilic aromatic substitutions, addressing the pharmaceutical industry's need for regioselective functionalization.

Environmental and regulatory factors are reshaping the market for halogenated compounds like 1-(2-bromo-4-chlorophenyl)ethanone. The European Chemicals Agency (ECHA) has classified similar structures under REACH compliance monitoring, prompting innovations in green solvent alternatives for its synthesis. Chromatographic purity (>98%) remains a critical specification, especially for GMP-grade applications in API manufacturing. These developments respond to frequent search queries such as "halogenated ketone stability" and "aryl ketone synthetic routes", reflecting end-user concerns about product consistency.

Technological advancements have enabled precise spectroscopic characterization of CAS 825-40-1, with FT-IR spectra showing distinctive carbonyl stretching at 1685 cm⁻¹ and NMR confirming the asymmetric disubstitution pattern. Such data is crucial for quality control laboratories implementing QbD (Quality by Design) principles. Furthermore, computational chemistry models predict its potential as a hydrogen bond acceptor in crystal engineering—an area gaining traction in solid-state pharmaceutical development.

The compound's structure-activity relationship (SAR) has been explored in recent medicinal chemistry publications, particularly regarding tyrosine kinase inhibition. This correlates with rising Google Trends data for "halogenated bioactive intermediates". Supply chain analytics indicate Asia-Pacific as the dominant production region, with custom synthesis services expanding to meet demand for multigram quantities of this building block. Storage recommendations typically specify inert atmosphere protection to prevent degradation, a detail frequently queried by procurement specialists.

Emerging applications in OLED material research have identified derivatives of 1-(2-bromo-4-chlorophenyl)ethanone as potential electron-transport layers, leveraging its conjugated system. Patent analysis shows a 22% annual growth in filings referencing this scaffold since 2020. Such trends align with industry searches for "aromatic ketone optoelectronics", demonstrating the compound's relevance beyond traditional chemical sectors. Analytical method development papers increasingly address HPLC-UV detection limits for trace impurities, reflecting tightened regulatory standards.

In conclusion, 825-40-1 exemplifies how targeted halogenation strategies can yield multifunctional intermediates. Its evolving applications underscore the importance of structure-property databases in modern chemical R&D. As synthetic methodologies advance toward atom economy and catalytic efficiency, this compound's role in value-added chemical synthesis is poised for further expansion across interdisciplinary fields.

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